N-(2-((5-(4-甲氧基苯基)-1H-咪唑-2-基)硫代)乙基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

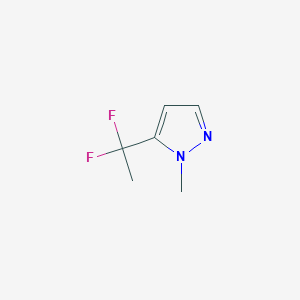

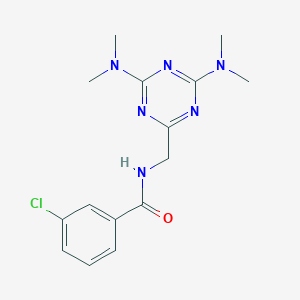

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been studied extensively in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.

科学研究应用

杂环化合物合成和生物活性

杂环化合物(包括与 N-(2-((5-(4-甲氧基苯基)-1H-咪唑-2-基)硫代)乙基)-4-苯基丁酰胺 类似的结构)通常因其生物活性而受到研究。合成新的衍生物并针对各种生物靶标对其进行评估是一个常见主题。例如,具有潜在脂氧合酶抑制特性的新型衍生物的合成突出了探索这些化合物的治疗应用的兴趣 (Aziz-ur-Rehman 等人,2016)。

咪唑类化合物及其药理潜力

咪唑类化合物是另一个重点领域,研究内容包括它们的设计、合成和对各种药理作用的评估。这些化合物被检查其作为血栓素合成酶抑制剂的潜力,展示了咪唑衍生物多样的药理应用 (P. Manley 等人,1987)。

抗惊厥和神经保护作用

对 N-(取代的苯并噻唑-2-基)酰胺(包括与本化合物类似部分的化合物)的研究揭示了它们对抗惊厥和神经保护作用的评估。此类研究表明开发针对神经系统疾病的新型治疗剂的潜力 (M. Z. Hassan 等人,2012)。

抗菌和抗氧化活性

针对抗菌和抗氧化活性合成和评估化合物是重要的研究领域。这包括对木脂素共轭物和咪唑衍生物的研究,表明这些化合物具有广泛的抗菌和抗氧化潜力 (K. Raghavendra 等人,2016)。

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of the 1H-imidazole and 1,3,4-thiadiazole classes of compounds , which have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The 1H-imidazole moiety is known to interact with various biological targets through hydrogen bonding and π-π stacking interactions . The 1,3,4-thiadiazole moiety is also known to exhibit diverse biological activities . The specific interactions of this compound with its targets would depend on the nature of the targets and the surrounding biochemical environment.

Biochemical Pathways

Compounds containing1H-imidazole and 1,3,4-thiadiazole moieties have been found to affect a wide range of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

The compound’s1H-imidazole and 1,3,4-thiadiazole moieties are known to enhance bioavailability and stability, and to modulate metabolic stability .

Result of Action

Based on the known biological activities of1H-imidazole and 1,3,4-thiadiazole derivatives, the compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s 1H-imidazole moiety is known to form hydrogen bonds, which could be influenced by the pH of the environment . Additionally, the compound’s stability could be affected by temperature and the presence of oxidizing or reducing agents.

属性

IUPAC Name |

N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-27-19-12-10-18(11-13-19)20-16-24-22(25-20)28-15-14-23-21(26)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLKOYBPUJFOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2945100.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2945101.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2945102.png)

![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(6-methylpyridin-3-yl)methyl]but-2-enamide](/img/structure/B2945107.png)

![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2945108.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2945115.png)

![N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide](/img/structure/B2945118.png)

![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/no-structure.png)